1,4-Diethyl-3,6-bis(hydroxymethyl)-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione
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Overview
Description
1,4-Diethyl-3,6-bis(hydroxymethyl)-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione is a complex organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure. This particular compound is notable for its unique structure, which includes diethyl and hydroxymethyl groups, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diethyl-3,6-bis(hydroxymethyl)-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione typically involves multi-step organic reactions. One common method includes the cyclization of amido-nitriles in the presence of nickel catalysts, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups .
Industrial Production Methods
Industrial production methods for this compound are less documented but likely involve similar synthetic routes with optimizations for scale, yield, and cost-effectiveness. The use of N-heterocyclic carbenes as both ligands and organocatalysts has become commonplace in modern organic synthesis, which may also be applied in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1,4-Diethyl-3,6-bis(hydroxymethyl)-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler imidazole derivatives.
Substitution: The diethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide (TBHP) for oxidation and reducing agents like sodium borohydride for reduction . Substitution reactions often require catalysts such as nickel or palladium .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl groups can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of alkyl or aryl imidazole derivatives .
Scientific Research Applications
1,4-Diethyl-3,6-bis(hydroxymethyl)-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,4-Diethyl-3,6-bis(hydroxymethyl)-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to form stable complexes with metal ions, which can then interact with biological molecules . These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,3,4,6-Tetrakis(hydroxymethyl)imidazo[4,5-d]imidazole-2,5(1H,3H)-dione: Similar in structure but lacks the diethyl groups.
1,3,4,6-Tetrakis(2-mercaptoethyl)imidazo[4,5-d]imidazole-2,5(1H,3H)-dione: Contains mercaptoethyl groups instead of hydroxymethyl groups.
Uniqueness
1,4-Diethyl-3,6-bis(hydroxymethyl)-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione is unique due to its combination of diethyl and hydroxymethyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
1,4-diethyl-3,6-bis(hydroxymethyl)-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O4/c1-3-11-7-8(14(6-16)9(11)17)12(4-2)10(18)13(7)5-15/h7-8,15-16H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBADCSCDKNEDLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2C(N(C(=O)N2CO)CC)N(C1=O)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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